molecular formula C14H12ClNO4S B2526789 [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate CAS No. 478048-04-3

[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate

Cat. No.: B2526789
CAS No.: 478048-04-3
M. Wt: 325.76
InChI Key: VMWVVIPXLUGVQP-SSZFMOIBSA-N
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Description

The compound [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate (CAS: 478048-04-3) is a sulfonate ester featuring a benzofuran-derived imine scaffold substituted with a chlorophenyl group. Its molecular formula is C₁₄H₁₂ClNO₄S, with a molecular weight of 325.77 g/mol and a purity specification of ≥97% . The (4Z)-configuration indicates a planar geometry at the benzofuran-4-ylidene moiety, which is critical for its stereoelectronic properties.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWVVIPXLUGVQP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate is C14H12ClNO4SC_{14}H_{12}ClNO_4S, with a CAS number of 478048-04-3 . Its structure features a benzofuran moiety, which is known for its diverse biological properties.

Structural Characteristics

PropertyDescription
Molecular Weight303.76 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A review highlighted that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions demonstrated improved activity against breast and lung cancer cells .

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of benzofuran derivatives revealed that the introduction of specific functional groups can dramatically influence anticancer efficacy. The presence of a chlorine atom at the para position, along with other modifications, was found to enhance the antiproliferative activity against cancer cells .

Antimicrobial Properties

In addition to anticancer effects, compounds similar to [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate have been evaluated for antimicrobial activity. Preliminary evaluations indicated that certain derivatives exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with cancer cell proliferation mechanisms. The binding affinity to these targets can be modulated through structural modifications .

Comparative Analysis with Related Compounds

To understand the unique properties of [(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate, it is useful to compare it with other related compounds:

Compound NameActivity TypeKey Features
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminothiopheneAnticancerContains thiophene moiety
2-Aminothiophene DerivativesAntimicrobialEffective against various bacterial strains
Benzofuran DerivativesAnticancer/AntimicrobialBroad range of biological activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate 478048-04-3 C₁₄H₁₂ClNO₄S 325.77 Chlorophenyl, sulfonate ester
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate Not provided C₁₄H₁₂FNO₄S* ~309.32† Fluorophenyl, sulfonate ester
[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino thiophene-2-carboxylate 478047-99-3 C₁₃H₁₁NO₃S 261.30 Thiophene, carboxylate ester

*Inferred from structural analogy ; †Calculated by substituting Cl (35.45 g/mol) with F (19.00 g/mol).

Substituent Effects: Chlorophenyl vs. Fluorophenyl

Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance the target compound’s lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic substitution or catalytic reactions . Fluorine’s smaller size and strong electronegativity could improve metabolic stability in biological applications, though this requires experimental validation.

Functional Group Comparison: Sulfonate vs. Carboxylate

The thiophene-2-carboxylate derivative (CAS: 478047-99-3) replaces the sulfonate ester with a carboxylate group and substitutes the chlorophenyl ring with a thiophene heterocycle. Key differences include:

  • Solubility : Sulfonate esters generally exhibit higher aqueous solubility than carboxylates due to the sulfonic acid group’s strong ionization .
  • Reactivity : The sulfonate group is a superior leaving group, making the target compound more reactive in elimination or substitution reactions compared to the carboxylate analog .

Molecular Weight and Steric Considerations

The target compound’s higher molecular weight (325.77 g/mol vs. 261.30 g/mol for the thiophene analog) reflects the chlorophenyl group’s bulk and the sulfonate’s additional oxygen atoms. This may impact crystallinity, melting points, or diffusion rates in biological systems .

Research Findings and Implications

The chlorophenyl-sulfonate combination in the target compound balances reactivity and stability, making it suitable for synthetic applications requiring controlled leaving-group activity .

The thiophene-carboxylate analog’s lower molecular weight and heterocyclic structure may favor applications in organic electronics or as a pharmacophore .

Substituent variations (Cl vs. F) could be leveraged to tune electronic properties for specific catalytic or medicinal chemistry workflows .

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